

"Anti-Trypanosoma cruzi agent-1" solubility and formulation for research

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Compound of Interest

Compound Name: Anti-Trypanosoma cruzi agent-1

Cat. No.: B12410954

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Application Notes and Protocols: Anti-Trypanosoma cruzi Agent-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and formulation of "Anti-Trypanosoma cruzi agent-1" for research purposes. The following data and protocols are intended to guide laboratory practices for the effective use of this compound in in vitro and in vivo studies targeting Trypanosoma cruzi, the causative agent of Chagas disease.

Compound Information

Two compounds have been identified in public sources as "**Anti-Trypanosoma cruzi agent-1**". It is crucial for researchers to verify the specific compound they are working with.

- T.cruzi-IN-1 (HY-103033): A potent inhibitor of Trypanosoma cruzi with a reported IC50 of 8 nM. It is a 4-trifluoromethyl substituted analog with potential for treating both acute and chronic stages of Chagas disease.[1]
- Anti-Trypanosoma cruzi agent-1 (Compd E5): This compound has demonstrated activity against Toxoplasma gondii, with an IC50 of 80.9 μM against T. gondii-infected Human Foreskin Fibroblasts-1 (HFF-1) cells.[2] Its molecular formula is C23H29N3O5.[2]



This document will primarily focus on T.cruzi-IN-1 due to the availability of specific solubility and formulation data.

Quantitative Data Summary

The following tables summarize the available quantitative data for T.cruzi-IN-1.

Table 1: Biological Activity of T.cruzi-IN-1

Parameter	Value	Species/Cell Line	Reference
IC50 (Inhibition)	8 nM	Trypanosoma cruzi	[1]
IC50 (Toxicity)	61.6 μM	Not Specified	[1]

Table 2: Solubility of T.cruzi-IN-1

Solvent	Concentration	Method	Reference
DMSO	50 mg/mL (128.06 mM)	Ultrasonic and warming to 60°C	[1]

Table 3: In Vivo Formulation Recipes for T.cruzi-IN-1



Formulation Component	Percentage of Final Volume	Example Volume (for 1 mL total)
Formulation 1: PEG300 based		
DMSO	10%	100 μL
PEG300	40%	400 μL
Tween-80	5%	50 μL
Saline	45%	450 μL
Formulation 2: SBE-β-CD based		
DMSO	10%	100 μL
20% SBE-β-CD in Saline	90%	900 μL
Formulation 3: Corn oil based		
DMSO	10%	100 μL
Corn oil	90%	900 μL

Note: The provided protocols yield a clear solution of ≥ 0.71 mg/mL. The saturation level is unknown. For continuous dosing over half a month, the corn oil-based formulation should be used with caution.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of T.cruzi-IN-1 in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of T.cruzi-IN-1 in dimethyl sulfoxide (DMSO).

Materials:

• T.cruzi-IN-1 (Cat. No.: HY-103033 or equivalent)



- Anhydrous/high-purity DMSO (newly opened recommended)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Water bath or heat block set to 60°C
- Ultrasonic bath

Procedure:

- Weigh the desired amount of T.cruzi-IN-1 powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve a final concentration of 50 mg/mL.
- Vortex the mixture for 1-2 minutes.
- Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.
- If the solution is not clear, place the tube in a water bath or heat block at 60°C for 5-10 minutes.
- Vortex again until the solution is clear.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Protocol for In Vivo Formulation Preparation

The following protocols are for preparing a 1 mL working solution for in vivo administration. The starting point for these formulations is a DMSO stock solution (e.g., 7.1 mg/mL, which can be prepared by diluting the 50 mg/mL stock).

3.2.1. Formulation 1: PEG300-based Aqueous Formulation

This formulation is suitable for many parenteral administration routes.



Materials:

- T.cruzi-IN-1 DMSO stock solution (e.g., 7.1 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Calibrated pipettes

Procedure:

- To a sterile tube, add 100 μL of the T.cruzi-IN-1 DMSO stock solution (7.1 mg/mL).
- Add 400 μL of PEG300 and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of sterile saline to bring the final volume to 1 mL.
- Mix gently but thoroughly until a clear solution is obtained.
- 3.2.2. Formulation 2: SBE-β-CD-based Aqueous Formulation

This formulation uses a cyclodextrin to improve the aqueous solubility of the compound.

Materials:

- T.cruzi-IN-1 DMSO stock solution (e.g., 7.1 mg/mL)
- 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
- Sterile tubes
- Calibrated pipettes



Procedure:

- To a sterile tube, add 100 μL of the T.cruzi-IN-1 DMSO stock solution (7.1 mg/mL).
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix thoroughly by vortexing until a clear and homogeneous solution is formed.

3.2.3. Formulation 3: Corn Oil-based Formulation

This formulation is suitable for subcutaneous or intramuscular injections where a slower release may be desired.

Materials:

- T.cruzi-IN-1 DMSO stock solution (e.g., 7.1 mg/mL)
- · Sterile corn oil
- Sterile tubes
- Calibrated pipettes

Procedure:

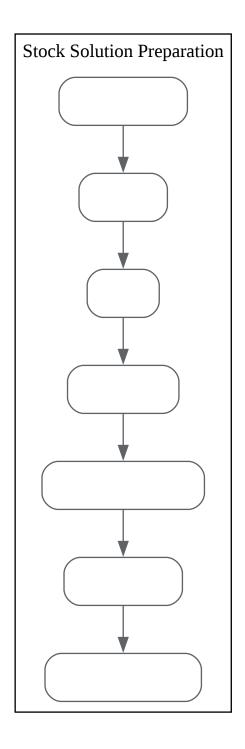
- To a sterile tube, add 100 μL of the T.cruzi-IN-1 DMSO stock solution (7.1 mg/mL).
- Add 900 μL of sterile corn oil.
- Mix thoroughly by vortexing until the solution is clear and homogeneous.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for preparing the stock solution and the different in vivo formulations.

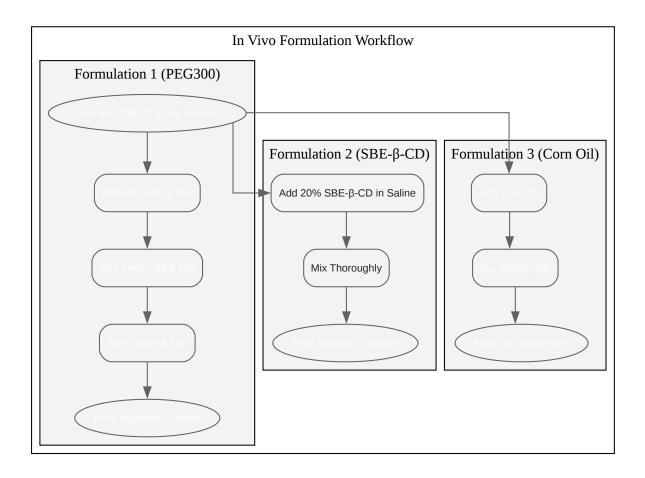




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Caption: Workflow for T.cruzi-IN-1 Stock Solution Preparation.





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Caption: Workflow for Preparing In Vivo Formulations of T.cruzi-IN-1.

General Considerations

- Compound Purity: The purity of the anti-trypanosomal agent will significantly impact experimental outcomes. It is recommended to use a compound with high purity (e.g., >99%).
 [1]
- Solvent Effects: When conducting in vitro assays, it is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the test compound to account for any



solvent-induced effects on the parasites or host cells.

- Formulation Stability: The stability of the prepared formulations should be considered, especially if they are not used immediately. It is best practice to prepare fresh formulations for each experiment.
- Animal Welfare: All in vivo experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

The development of novel anti-parasitic agents is a critical area of research.[3] Poor aqueous solubility and low bioavailability are common challenges that can hinder the efficacy of promising compounds.[3][4] The formulation strategies outlined in this document, such as the use of co-solvents, cyclodextrins, and lipid-based vehicles, are common approaches to overcome these limitations.[4][5] The ultimate goal is to develop safe and effective treatments for neglected tropical diseases like Chagas disease.[6][7]

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